Almotriptan malate
Descripción general
Descripción
Almotriptan malate is a selective serotonin 5-HT_1B/1D receptor agonist, developed for the acute treatment of migraine attacks. It exhibits a rapid onset of action, and its efficacy has been demonstrated in Phase III clinical trials, comparing favorably with sumatriptan, a standard treatment for migraine. Almotriptan malate selectively increases carotid vascular resistance, acting on intracranial blood vessels without adversely affecting brain irrigation and inhibits neurogenically evoked plasma protein extravasation of the dura mater, which are indicative of its antimigraine activity (Gras et al., 2000).
Synthesis Analysis
The synthesis of almotriptan malate involves several steps, including the formation of key intermediates and the final assembly of the drug molecule. A novel synthetic route described by (Li et al., 2015) utilizes mild Negishi coupling, significantly improving yield and potentially generalizing the synthesis of other tryptamines like sumatriptan and avitriptan. Another approach for synthesizing important impurities of almotriptan malate, namely related substances G and I, involved direct oxidation and a series of reactions including diazotization/reduction and coupling, highlighting the complexity and sophistication involved in its synthesis (Chen Xin-li et al., 2015).
Molecular Structure Analysis
The crystal structure of almotriptan and its malate salt has been determined to gain insight into the structure-activity relationships of triptans. This analysis showed differences in the orientation of their sulfonylpyrrolidine side chains and revealed that almotriptan can adopt two principal conformations similar to other triptans. The molecular packing is governed by N-H...N, N-H...O, and O-H...O hydrogen bonds (K. Ravikumar et al., 2008).
Chemical Reactions and Properties
Almotriptan is metabolized in the human liver through various pathways, including 2-hydroxylation of the pyrrolidine group and N-demethylation. The enzymes responsible for these metabolic pathways have been identified, involving cytochrome P450s and flavin monooxygenase-3, among others. This metabolism results in the formation of major metabolites found in vivo, indicating the drug's biotransformation and the chemical reactions it undergoes in the body (Salvà et al., 2003).
Physical Properties Analysis
The development of various formulations of almotriptan malate, including intranasal and transdermal patches, has been explored to improve its bioavailability and patient compliance. These studies involve understanding the physical properties of almotriptan malate, such as solubility and stability, to optimize delivery methods. For instance, intranasal delivery showed a significant reduction in Tmax and an increase in bioavailability, demonstrating the physical properties' impact on drug formulation and effectiveness (Nancy Abdel Hamid Abou Youssef et al., 2018).
Chemical Properties Analysis
The electrochemical behavior of almotriptan malate has been investigated, revealing significant oxidation peak current enhancements at modified electrodes, demonstrating its chemical properties conducive to sensitive detection methods. This property has been exploited in developing a differential pulse voltammetric method for determining almotriptan in bulk and pharmaceutical samples, highlighting the drug's chemical reactivity and potential for analysis (P. Narayan et al., 2013).
Aplicaciones Científicas De Investigación
1. Intranasal Formulation for Migraine Treatment
- Application Summary : Almotriptan malate is a serotonin (5-HT 1B/1D) receptor agonist approved for the treatment of acute migraine in adults . An intranasal formulation of almotriptan malate was developed to provide a non-invasive, rapidly acting treatment for migraines .
- Methods of Application : The intranasal formulation was developed using the quality-by-design (QbD) approach . The formulation was characterized for pH, viscosity, in vitro permeation, ex vivo permeation, and histopathological tolerance . A pharmacokinetic study was performed in the Sprague–Dawley rat model .
- Results : The intranasal administration of the optimized almotriptan malate formulation resulted in an almost five-fold reduction in Tmax and about a seven-fold increase in bioavailability compared to the currently available oral tablet formulation .
2. Mouth Dissolving Tablet Formulation
- Application Summary : A mouth dissolving tablet of almotriptan malate was developed to enhance patient compliance and to avoid gastric dysmotility, which is common with migraine drugs . This formulation allows for the fast action of the drug .
- Methods of Application : The mouth dissolving tablets of almotriptan malate were prepared by direct compression method using sodium starch glycolate and croscarmellose sodium as superdisintegrants . The prepared batches of tablets were evaluated for hardness, friability, drug content uniformity, wetting time, water-absorption ratio, and in-vitro dispersion time .
- Results : The short-term stability studies on the promising formulation indicated that there were no significant changes in drug content and disintegration time .
3. Management of Migraine with or without Aura
- Application Summary : Almotriptan malate is a selective agonist of serotonin receptors 1B and 1D, and carries FDA-approved labeling for use in the management of migraine with or without aura in adults . This application allows for the effective treatment of migraines.
- Methods of Application : Almotriptan malate is administered orally for the management of migraines . The dosage and frequency of administration are determined by the healthcare provider based on the patient’s condition.
- Results : The efficacy and receptor affinity of almotriptan malate resemble those of sumatriptan, but almotriptan has a more favorable pharmacokinetic profile .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.C4H6O5/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;5-2(4(8)9)1-3(6)7/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHATUKWEVNMHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044225 | |
Record name | Almotriptan Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Almotriptan malate | |
CAS RN |
181183-52-8 | |
Record name | Almotriptan malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181183-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Almotriptan malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181183528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almotriptan Malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Almotriptan Malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALMOTRIPTAN MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJP312605E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.